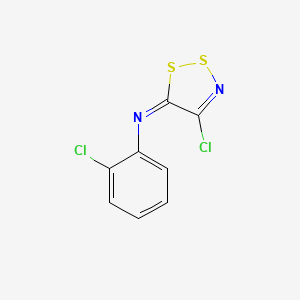
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine is a chemical compound that belongs to the class of dithiazoles These compounds are characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a precursor containing the necessary functional groups, such as a chlorinated aniline derivative and a sulfur-containing reagent. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted dithiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism by which (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-phenyl-1,2,3-dithiazol-5-imine
- N-(2-Chlorophenyl)-1,2,3-dithiazol-5-imine
- 4-Chloro-1,2,3-dithiazol-5-imine
Uniqueness
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine is unique due to the specific positioning of chlorine atoms and the dithiazole ring structure
Eigenschaften
CAS-Nummer |
65342-97-4 |
|---|---|
Molekularformel |
C8H4Cl2N2S2 |
Molekulargewicht |
263.2 g/mol |
IUPAC-Name |
4-chloro-N-(2-chlorophenyl)dithiazol-5-imine |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-5-3-1-2-4-6(5)11-8-7(10)12-14-13-8/h1-4H |
InChI-Schlüssel |
RAQLBXCBWBKBRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C2C(=NSS2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















